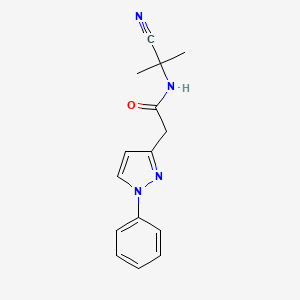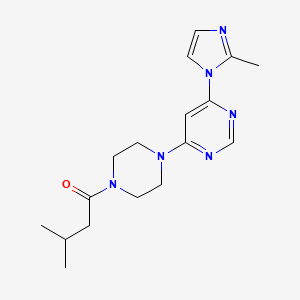
3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to this compound involves nucleophilic substitution reactions, demonstrating the versatility of these molecules in forming various biologically active derivatives. For instance, Mallesha et al. (2012) synthesized a series of derivatives through a nucleophilic substitution reaction, highlighting the method's efficacy in producing compounds with potential antiproliferative activity against human cancer cell lines (Mallesha et al., 2012). Similarly, Krishnamurthy et al. (2011) synthesized novel derivatives as antimicrobial agents, emphasizing the chemical versatility and potential of these compounds for various biological activities (Krishnamurthy et al., 2011).
Applications De Recherche Scientifique
Anticancer Activity
A series of derivatives of this compound have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, showing potential as anticancer agents. For example, Mallesha et al. (2012) synthesized derivatives that showed good activity against several cancer cell lines, suggesting potential for further research as anticancer agents (Mallesha et al., 2012). Additionally, Çiftçi et al. (2021) designed and synthesized benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine moiety, which exhibited significant anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).
Antibacterial and Antitubercular Activity
Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated them for antibacterial activity, indicating significant effects (Rahmouni et al., 2014). Naidu et al. (2016) developed ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives and assessed their anti-tubercular activity, finding some compounds with good efficacy against Mycobacterium tuberculosis (Naidu et al., 2016).
Other Applications
The research also extends to other pharmacological evaluations, such as the study of Kumar et al. (2017), which involved the synthesis of novel derivatives for potential antidepressant and antianxiety activities (Kumar et al., 2017).
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with multiple receptors .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities of imidazole derivatives, the effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, regulation of blood sugar levels, reduction of allergic reactions, reduction of fever, inhibition of viral replication, reduction of oxidative stress, killing of amoebae, killing of helminths, killing of fungi, and prevention of ulcers .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13(2)10-17(24)22-8-6-21(7-9-22)15-11-16(20-12-19-15)23-5-4-18-14(23)3/h4-5,11-13H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZUEFXYMYAYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

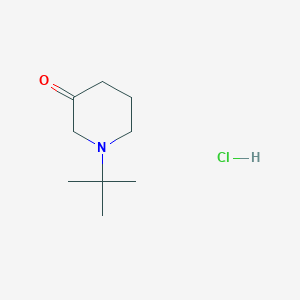
![[(3-Ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimid+](/img/structure/B2482240.png)
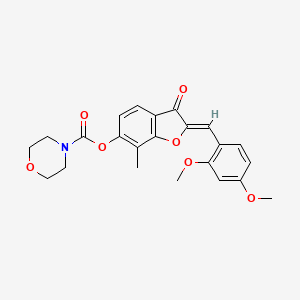
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)

![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)

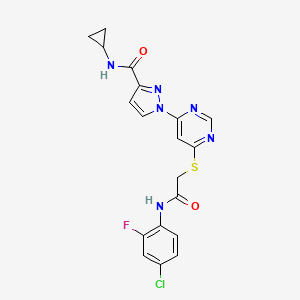
![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)

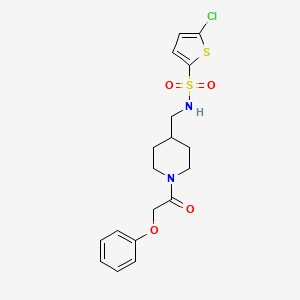
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2482257.png)
